Cas no 589-10-6 ((2-Bromoethoxy)benzene)

(2-Bromoethoxy)benzene (CAS 589-10-6) is a brominated aromatic ether commonly employed as an intermediate in organic synthesis. Its key structural features include a reactive bromoethyl group attached to a phenyl ring, making it valuable for nucleophilic substitution reactions, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound exhibits good stability under standard conditions and offers efficient reactivity in etherification and alkylation processes. Its high purity and well-defined molecular structure ensure consistent performance in synthetic applications. (2-Bromoethoxy)benzene is particularly useful in constructing complex molecules requiring phenoxyethyl linkages, contributing to its utility in medicinal chemistry and materials science research.
(2-Bromoethoxy)benzene structure
(2-Bromoethoxy)benzene structure
Product Name:(2-Bromoethoxy)benzene
CAS No:589-10-6
MF:C8H9BrO
MW:201.060461759567
MDL:MFCD00000234
CID:38555
PubChem ID:68526
Update Time:2025-06-28

(2-Bromoethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • (2-Bromoethoxy)benzene
    • 2-Bromoethyl phenyl ether
    • 2-Phenoxyethylbromide
    • beta-Bromoethyl phenyl ether
    • Benzene, (2-bromoethoxy)-
    • β-Bromophenetole
    • beta-Bromophenetole
    • (2-Bromo-ethoxy)-benzene
    • 1-(2-bromoethoxy)benzene
    • 1-Bromo-2-phenoxyethane
    • (2-BROMETHOXY)BENZENE
    • (2-bromoethoxy)-benzene
    • 1-bromo-2-phenyloxyethane
    • 1-phenoxy-2-bromoethane
    • 2-phenoxy-ethyl bromide
    • B-BROMOPHENETOLE
    • PHENOXYETHYLBROMIDE
    • 2-Phenoxyethyl Bromide
    • 2-bromoethoxybenzene
    • beta-Phenoxyethyl bromide
    • 2-bromoethylphenylether
    • Phenetole, .beta.-bromo-
    • .beta.-Bromophenetole
    • 2-(bromoethoxy)benzene
    • .beta.-Phenoxyethyl bromide
    • B-BROMOETHYL PHENYL ET
    • Z56950513
    • AM61603
    • DTXSID9049322
    • NSC-8055
    • CAS-589-10-6
    • A8309
    • EN300-17541
    • AI3-09175
    • Phenetole, beta-bromo-
    • BCP22264
    • 2-bromoethoxyl benzene
    • InChI=1/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H
    • Q-200705
    • (2-bromoethyl)phenyl ether
    • SCHEMBL91274
    • CS-W015572
    • 2-phenoxy-ethylbromide
    • 2-bromoethylphenyl ether
    • NCGC00260395-01
    • 1-(2-bromo-ethoxy)-benzene
    • DTXCID4029278
    • 2-bromoethoxy benzene
    • phenoxyethyl bromide
    • NSC8055
    • CHEMBL3188706
    • Tox21_202849
    • AC-1946
    • 3-BROMOETHOXYBENZENE
    • MFCD00000234
    • AKOS000121017
    • BB 0217776
    • (2-bromo-ethoxy)benzene
    • phenoxy-ethyl bromide
    • beta-Bromophenetole, 98%
    • B0931
    • 1-(2-bromoethoxyl)benzene
    • Q63409064
    • A-Bromophenetole
    • 589-10-6
    • EINECS 209-634-4
    • NS00020848
    • F3308-2964
    • ss -Bromophenetole
    • o-bromoethoxybenzene
    • NSC 8055
    • ALBB-031662
    • STL194026
    • DB-013406
    • FP16117
    • betaPhenoxyethyl bromide
    • 1Bromo2phenoxyethane
    • 2-phenoxy ethyl bromide
    • 209-634-4
    • Phenetole, betabromo (8CI)
    • (2Bromoethoxy)benzene
    • 2phenoxyethyl bromide
    • Benzene, (2bromoethoxy)
    • Phenetole, betabromo
    • Phenetole, beta-bromo-(8CI)
    • 2Bromoethyl phenyl ether
    • MDL: MFCD00000234
    • Inchi: 1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI Key: JJFOBACUIRKUPN-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC=CC=1
    • BRN: 508290

Computed Properties

  • Exact Mass: 199.98400
  • Monoisotopic Mass: 199.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Liquid or solid.
  • Density: 1.45
  • Melting Point: 31-34 °C (lit.)
  • Boiling Point: 144 °C/40 mmHg(lit.)
  • Flash Point: Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • Refractive Index: 1.555-1.557
  • Water Partition Coefficient: Insoluble in water. Solubility in methanol is almost transparent. Soluble in chloroform and ethyl acetate.
  • PSA: 9.23000
  • LogP: 2.46030
  • Sensitiveness: Sensitive to light
  • Solubility: Soluble in ethanol and ether, insoluble in water.

(2-Bromoethoxy)benzene Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:1325
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xi
  • HazardClass:Comb liq.
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S23;S24/25

(2-Bromoethoxy)benzene Customs Data

  • HS CODE:29093038
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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(2-Bromoethoxy)benzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:589-10-6)2-Phenoxyethylbromide
Order Number:sfd11084
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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(2-Bromoethoxy)benzene Related Literature

Additional information on (2-Bromoethoxy)benzene

Latest Research Insights on (2-Bromoethoxy)benzene (CAS: 589-10-6) in Chemical Biology and Pharmaceutical Applications

(2-Bromoethoxy)benzene (CAS: 589-10-6) is a brominated aromatic ether compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule serves as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive compounds and drug candidates. Recent studies have explored its utility in targeted drug delivery systems, where its unique chemical properties enable precise modifications of therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (2-Bromoethoxy)benzene as a key building block in the synthesis of kinase inhibitors. The research team utilized its reactive bromoethoxy group to create covalent inhibitors that showed enhanced selectivity for specific cancer-related kinases. This approach resulted in compounds with improved pharmacokinetic profiles compared to traditional non-covalent inhibitors.

In the field of chemical biology, researchers have employed (2-Bromoethoxy)benzene derivatives as molecular probes to study protein-ligand interactions. A recent Nature Chemical Biology publication (2024) described its incorporation into activity-based probes that successfully mapped the binding sites of several challenging drug targets, including G protein-coupled receptors (GPCRs) and ion channels.

Pharmaceutical applications of (2-Bromoethoxy)benzene have expanded to include its use in PROTAC (Proteolysis Targeting Chimera) technology. A 2024 study in ACS Chemical Biology reported its successful incorporation into heterobifunctional molecules that effectively degraded previously "undruggable" targets. The bromoethoxy moiety proved particularly valuable for linker optimization, balancing stability and flexibility requirements.

Recent advances in synthetic methodology have also improved the production and handling of (2-Bromoethoxy)benzene. A 2023 Organic Process Research & Development paper introduced a safer, more efficient synthesis route that reduces hazardous byproducts while maintaining high yields. This development addresses previous concerns about the compound's stability and storage requirements.

Emerging research suggests potential applications of (2-Bromoethoxy)benzene derivatives in radiopharmaceuticals. The bromine atom can serve as a handle for radioisotope incorporation, as demonstrated in recent PET tracer development studies. This application could significantly impact diagnostic imaging and theranostic approaches in oncology.

While (2-Bromoethoxy)benzene shows considerable promise, current research also highlights important considerations regarding its reactivity profile and safety parameters. Ongoing structure-activity relationship studies aim to optimize its use while minimizing potential off-target effects. The compound continues to be a valuable tool in medicinal chemistry, with its applications evolving alongside advances in drug discovery technologies.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:589-10-6)2-Phenoxyethylbromide
sfd11084
Purity:99.9%
Quantity:200kg
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